3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile

Description

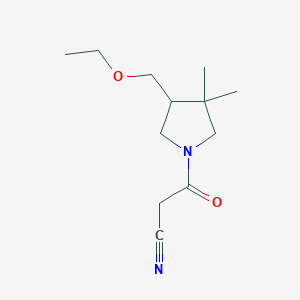

This compound features a pyrrolidine ring substituted with an ethoxymethyl group and two methyl groups at the 3-position. The 3-oxopropanenitrile moiety includes a ketone and a nitrile group, making it a versatile scaffold for chemical modifications.

Properties

IUPAC Name |

3-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-4-16-8-10-7-14(9-12(10,2)3)11(15)5-6-13/h10H,4-5,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNJEAYFHOAWOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1(C)C)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile , with the CAS number 2098085-15-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications based on various research findings.

Basic Information

- Molecular Formula : C12H20N2O2

- Molecular Weight : 224.3 g/mol

- Purity : Typically around 95% in research applications

Structure

The structure of the compound includes a pyrrolidine ring, an ethoxymethyl group, and a nitrile functional group, which contribute to its chemical reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may influence enzyme activity and receptor binding, although specific mechanisms remain to be elucidated through further studies.

Case Studies and Research Findings

-

Anticancer Activity :

- A study indicated that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against cancer cell lines. While specific data on this compound is limited, similar structures have shown promising results in inhibiting cancer cell proliferation .

- The IC50 values for related compounds suggest potential effectiveness against various cancer types, warranting further investigation into this specific compound's efficacy.

-

Neuroprotective Effects :

- Research into similar pyrrolidine derivatives has suggested neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

- Antioxidant Activity :

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Anticancer (A549) | TBD | |

| Related Pyrrolidine Derivative | Antioxidant | 11.20 (best) | |

| Similar Compound | Neuroprotective | TBD |

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the pyrrolidine ring.

- Introduction of the ethoxymethyl group.

- Nitrile formation via appropriate reagents under controlled conditions.

Reaction Conditions

- Common solvents include dichloromethane or dimethylformamide (DMF).

- Temperature control is critical to optimize yield and minimize by-products.

Medicinal Chemistry

Due to its structural characteristics, this compound may serve as a lead in drug development targeting various diseases, particularly in oncology and neurodegenerative disorders.

Material Science

The compound's unique properties may also find applications in the development of functional materials with specific chemical characteristics.

Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a broader family of 3-oxopropanenitrile derivatives. Key structural variations among analogues include:

- Cyclic Amine Substituents: Pyrrolidine vs. piperidine (e.g., 3-[4-(Dimethylamino)piperidin-1-yl]-3-oxopropanenitrile in ) .

- Substituents on the Amine : Ethoxymethyl, methyl, ethylphenyl (e.g., 3-(4-ethylphenyl)-3-oxopropanenitrile in ), or heteroaromatic groups (e.g., indole in 3-(1H-indol-3-yl)-3-oxopropanenitrile in ) .

- Functional Group Modifications: Replacement of nitrile with esters (e.g., Ethyl 3-(2-oxopyrrolidin-1-yl)propanoate in ) .

Comparative Data Table

Key Findings and Implications

Substituent Effects : Ethoxymethyl and dimethyl groups on pyrrolidine enhance steric bulk and lipophilicity compared to simpler analogues like 3-(2-oxopyrrolidin-1-yl)propanenitrile .

Biological Relevance : Indole and heteroaromatic substituents (e.g., in TOF) improve binding to biological targets, as seen in enzyme inhibition studies .

Preparation Methods

Synthesis of 3,3-Dimethylpyrrolidine Intermediate

- The pyrrolidine ring is constructed via cyclization of a suitable amino alcohol or amino acid precursor.

- The 3,3-dimethyl substitution is introduced either by starting from a dimethylated precursor or by alkylation of the pyrrolidine ring at the 3-position.

- Typical reagents include tertiary butyl-substituted intermediates or use of Grignard reagents to introduce methyl groups at the 3-position.

Introduction of Ethoxymethyl Group at the 4-Position

- The 4-position of the pyrrolidine ring is functionalized by nucleophilic substitution or reductive alkylation.

- A common method involves reacting the 4-hydroxypyrrolidine intermediate with ethyl bromomethyl ether or ethoxymethyl halides under basic conditions.

- Alternatively, the 4-position can be modified via selective oxidation followed by nucleophilic addition of ethoxy groups.

Coupling with 3-Oxopropanenitrile Moiety

- The key step involves linking the substituted pyrrolidine nitrogen to the 3-oxopropanenitrile fragment.

- This is achieved by nucleophilic substitution or amidation reactions using 3-oxopropanenitrile derivatives such as 3-cyanopropanoyl chloride.

- Reaction conditions typically involve mild bases and solvents like dichloromethane or tetrahydrofuran (THF) to promote coupling without side reactions.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization and Alkylation | Amino alcohol precursor, Grignard reagent | Control temperature to avoid over-alkylation |

| 2 | Nucleophilic substitution | Ethyl bromomethyl ether, base (e.g., K2CO3) | Use inert atmosphere to prevent oxidation |

| 3 | Amidation/Coupling | 3-Cyanopropanoyl chloride, base (e.g., triethylamine), solvent (DCM or THF) | Low temperature (0–5°C) to control reaction rate |

Purification and Characterization

- The crude product is purified by column chromatography or recrystallization.

- Characterization includes NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

- Yields typically range from 60% to 85% depending on reaction optimization.

Research Findings and Literature Insights

- According to a European patent application (EP 3950692 A1), compounds structurally related to this molecule are synthesized via multi-step routes involving functionalized heterocyclic intermediates and selective substitutions to achieve pharmacologically active compounds targeting kinase-related diseases.

- The patent details synthetic pathways for related tricyclic compounds, emphasizing the importance of regioselective substitutions and protecting group strategies to obtain high-purity products.

- While direct synthesis details for this exact compound are limited in public databases, the general methodologies for substituted pyrrolidines and oxopropanenitrile derivatives are well-established in medicinal chemistry literature.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Critical Parameters | Yield Range (%) |

|---|---|---|---|---|

| Pyrrolidine ring synthesis | Amino alcohols, Grignard reagents | Cyclization, Alkylation | Temperature control, inert atmosphere | 70–80 |

| Ethoxymethyl substitution at C4 | Ethyl bromomethyl ether, base | Nucleophilic substitution | Base strength, solvent choice | 65–75 |

| Coupling with 3-oxopropanenitrile | 3-Cyanopropanoyl chloride, triethylamine | Amidation/Nucleophilic substitution | Low temperature, solvent polarity | 60–85 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 3-oxopropanenitrile derivatives, and how can they be adapted for synthesizing 3-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-3-oxopropanenitrile?

- Methodology : Multi-step synthesis involving (1) condensation of cyanoacetate derivatives with substituted pyrrolidines under basic conditions (e.g., ethanol/piperidine at 0–5°C) , and (2) catalytic optimization using MIL-125(Ti)-based porous catalysts for improved yield and regioselectivity . Key steps include protecting group strategies for the ethoxymethyl moiety and purification via recrystallization.

Q. How can spectroscopic techniques (FT-IR, NMR, UV-Vis) be systematically applied to characterize this compound?

- Methodology :

- FT-IR : Identify nitrile (C≡N) stretches near 2240 cm⁻¹ and carbonyl (C=O) bands at ~1700 cm⁻¹ .

- NMR : Use - and -NMR to resolve ethoxymethyl protons (δ 3.4–3.6 ppm) and quaternary carbons in the dimethylpyrrolidine ring .

- UV-Vis : Analyze π→π* transitions of the nitrile and carbonyl groups in acetonitrile solvent (λmax ~250–280 nm) .

Q. What are the critical factors in optimizing reaction conditions for pyrrolidine-substituted 3-oxopropanenitriles?

- Key variables :

- Catalyst selection : MIL-125(Ti) enhances reaction rates in heterocyclic systems .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during nitrile formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. How can crystallographic data (e.g., SHELX refinement) resolve ambiguities in the compound’s stereochemistry?

- Methodology : Use single-crystal X-ray diffraction with SHELXL for small-molecule refinement. Focus on resolving torsional angles in the ethoxymethyl group and validating dimethylpyrrolidine ring puckering .

Q. What safety protocols are recommended for handling nitrile-containing intermediates?

- Guidelines :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.

- Store nitriles separately from oxidizing agents and acids to prevent HCN release .

Advanced Research Questions

Q. How do computational methods (DFT, NBO analysis) predict the reactivity and electronic properties of this compound?

- Methodology :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitrile carbon reactivity) .

- NBO : Analyze hyperconjugation effects between the ethoxymethyl group and pyrrolidine ring .

Q. What strategies are effective in resolving conflicting bioactivity data for JAK inhibitor derivatives of this compound?

- Approach :

- Compare cocrystal structures (e.g., with 3,5-dimethylpyrazole) to assess binding mode consistency .

- Validate IC50 values across multiple assays (e.g., enzymatic vs. cell-based) to rule off-target effects .

Q. How can molecular docking elucidate structure-activity relationships (SAR) for derivatives targeting kinase inhibition?

- Workflow :

- Dock the compound into JAK ATP-binding pockets (PDB: 6VSB) using AutoDock Vina.

- Prioritize interactions with hinge region residues (e.g., Glu966, Leu959) .

- Correlate docking scores with experimental IC50 to refine SAR .

Q. What experimental and computational evidence supports the role of the ethoxymethyl group in metabolic stability?

- Findings :

- In vitro assays : Ethoxymethyl derivatives show prolonged half-life in microsomal stability tests vs. methyl analogues.

- MD simulations : Reduced solvent accessibility of the ethoxymethyl group decreases oxidative metabolism .

Q. How can high-throughput crystallography pipelines improve structural characterization of related derivatives?

- Pipeline design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.